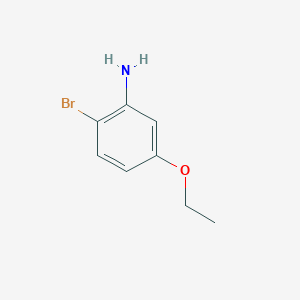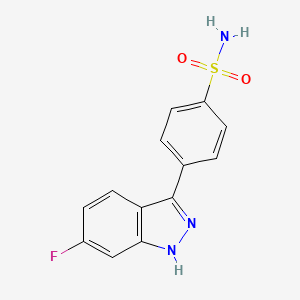
MEK4 inhibitor-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MEK4 inhibitor-1 is a novel compound specifically designed to inhibit the activity of mitogen-activated protein kinase kinase 4 (MEK4), a key enzyme involved in various cellular processes such as proliferation, differentiation, and apoptosis. MEK4 is particularly significant in the context of aggressive cancer types, including metastatic prostate and ovarian cancer, as well as triple-negative breast cancer . The compound has shown promising results in preclinical studies, particularly in the treatment of pancreatic adenocarcinoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of MEK4 inhibitor-1 involves a multi-step synthetic routeCommon reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and surfactants like Tween 80 .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as crystallization and chromatography to achieve the desired level of purity .
Analyse Chemischer Reaktionen
Types of Reactions
MEK4 inhibitor-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
MEK4 inhibitor-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MEK4 in various chemical pathways.
Biology: Employed in cell culture studies to investigate the effects of MEK4 inhibition on cell proliferation and apoptosis.
Medicine: Under investigation for its potential therapeutic applications in treating aggressive cancers such as pancreatic adenocarcinoma and triple-negative breast cancer
Wirkmechanismus
MEK4 inhibitor-1 exerts its effects by specifically binding to the active site of MEK4, thereby inhibiting its kinase activity. This inhibition disrupts the phosphorylation and activation of downstream signaling molecules such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). As a result, the compound effectively halts cell proliferation and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trametinib: An FDA-approved MEK inhibitor used in the treatment of melanoma.
Cobimetinib: Another MEK inhibitor approved for use in combination with vemurafenib for the treatment of melanoma.
Selumetinib: Used in the treatment of neurofibromatosis type 1.
Binimetinib: Approved for use in combination with encorafenib for the treatment of melanoma
Uniqueness
MEK4 inhibitor-1 is unique in its high specificity for MEK4, making it particularly effective in targeting cancers that overexpress this kinase. Unlike other MEK inhibitors that may target multiple kinases, this compound offers a more focused approach, potentially reducing off-target effects and improving therapeutic outcomes .
Eigenschaften
Molekularformel |
C13H10FN3O2S |
|---|---|
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
4-(6-fluoro-1H-indazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H10FN3O2S/c14-9-3-6-11-12(7-9)16-17-13(11)8-1-4-10(5-2-8)20(15,18)19/h1-7H,(H,16,17)(H2,15,18,19) |
InChI-Schlüssel |
PKPLGKVAJMCSQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC3=C2C=CC(=C3)F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


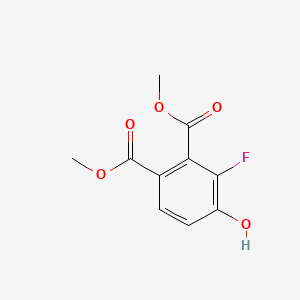

![Tert-butyl 4-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)piperazine-1-carboxylate](/img/structure/B13913267.png)
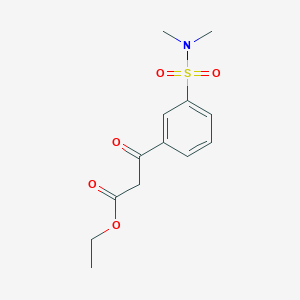
![methyl N-[(2S)-1-[(2S)-2-[5-[2-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13913276.png)
![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate](/img/structure/B13913279.png)
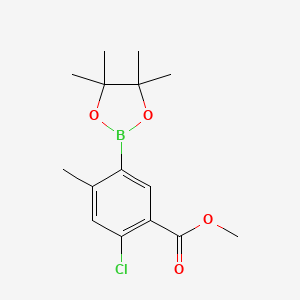

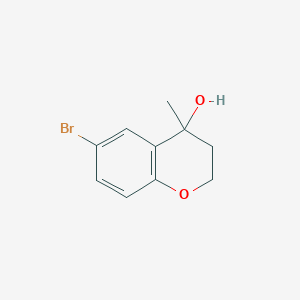
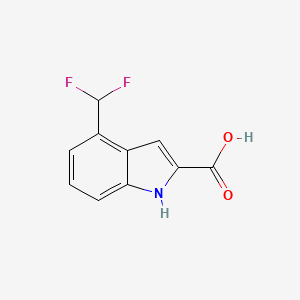
![Ethyl naphtho[2,3-b]thiophene-2-carboxylate](/img/structure/B13913312.png)

![1,2,4-Oxadiazole-3-ethanamine, 5-[(2,4-dimethylphenoxy)methyl]-N-methyl-](/img/structure/B13913323.png)
